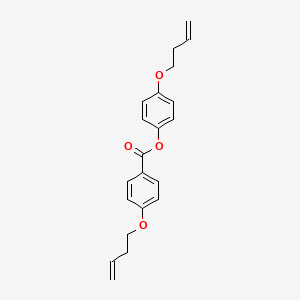

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate

Description

Properties

Molecular Formula |

C21H22O4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(4-but-3-enoxyphenyl) 4-but-3-enoxybenzoate |

InChI |

InChI=1S/C21H22O4/c1-3-5-15-23-18-9-7-17(8-10-18)21(22)25-20-13-11-19(12-14-20)24-16-6-4-2/h3-4,7-14H,1-2,5-6,15-16H2 |

InChI Key |

GATJFAOWTVFOGS-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(But-3-en-1-yloxy)benzoic Acid

The benzoic acid derivative serves as a critical precursor. A widely adopted method involves alkylation of ethyl 4-hydroxybenzoate with 4-bromo-1-butene under basic conditions. In a representative procedure, ethyl 4-hydroxybenzoate is dissolved in a methanol-water mixture and treated with 4-bromo-1-butene in the presence of potassium carbonate. The reaction proceeds at 60–70°C for 12–24 hours, yielding ethyl 4-(but-3-en-1-yloxy)benzoate . Subsequent hydrolysis under basic conditions (e.g., NaOH in ethanol-water) generates 4-(but-3-en-1-yloxy)benzoic acid with >90% purity .

Key Data:

-

Characterization: FT-IR shows C=O stretch at 1717 cm⁻¹ (ester) shifting to 1680–1700 cm⁻¹ (carboxylic acid post-hydrolysis) .

Synthesis of 4-(But-3-en-1-yloxy)phenol

The phenolic component is synthesized via alkylation of hydroquinone. In a protocol adapted from diazonium salt coupling , hydroquinone is treated with 4-bromo-1-butene in acetone using potassium carbonate as a base. The reaction is heated under reflux for 8–12 hours, yielding 4-(but-3-en-1-yloxy)phenol. Alternatively, direct alkylation of phenol derivatives under inert atmospheres avoids side reactions .

Optimized Conditions:

-

Solvent: Acetone or dimethylformamide (DMF).

-

Temperature: 80–100°C.

-

¹H NMR: δ 6.8–7.1 ppm (aromatic protons), δ 5.8–6.1 ppm (vinyl protons) .

Esterification of 4-(But-3-en-1-yloxy)benzoic Acid with 4-(But-3-en-1-yloxy)phenol

The final step employs carbodiimide-mediated coupling. A representative procedure from Ambeed uses 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction is conducted at room temperature under nitrogen for 24 hours, achieving 65–75% yield.

Reaction Table:

| Component | Quantity (mmol) | Role |

|---|---|---|

| 4-(But-3-en-1-yloxy)benzoic acid | 10.0 | Nucleophile |

| 4-(But-3-en-1-yloxy)phenol | 10.5 | Electrophile |

| DCC | 12.0 | Coupling agent |

| DMAP | 1.0 | Catalyst |

Post-Reaction Processing:

-

Filtration to remove dicyclohexylurea.

-

Solvent evaporation under reduced pressure.

-

Purification via recrystallization (ethanol) or column chromatography (hexane:ethyl acetate) .

Characterization and Validation

Spectroscopic Analysis:

-

FT-IR: Peaks at 1710 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O-C asymmetric stretch), and 1640 cm⁻¹ (C=C) .

-

¹H NMR: δ 8.1 ppm (benzoate aromatic protons), δ 7.0 ppm (phenolic aromatic protons), δ 5.8–6.1 ppm (vinyl protons) .

-

¹³C NMR: δ 167 ppm (ester carbonyl), 115–130 ppm (aromatic carbons), 110–120 ppm (vinyl carbons) .

Purity Assessment:

Methodological Variations and Optimization

Alternative Coupling Agents:

-

EDCl/HOBt: Yields comparable to DCC (70–75%) but with easier byproduct removal .

-

Steglich Conditions: Improved selectivity for sterically hindered substrates .

Solvent Effects:

-

Dichloromethane: Preferred for DCC-mediated reactions due to inertness .

-

THF: Enhances solubility of polar intermediates but may reduce yield by 5–10% .

Scale-Up Considerations:

-

Batch processes with stoichiometric DCC are cost-prohibitive; catalytic DMAP (0.1 eq.) reduces reagent use .

-

Continuous flow systems improve heat dissipation and reaction uniformity .

Challenges and Mitigation Strategies

Double Bond Isomerization:

-

Exposure to heat or light promotes migration of the vinyl group.

-

Solution: Conduct reactions under inert atmospheres and low temperatures (<30°C) .

Ester Hydrolysis:

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(but-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate involves its ability to form liquid crystalline phases. These phases are characterized by a high degree of molecular order, which imparts unique mechanical and thermal properties to the material. The compound interacts with other molecules through van der Waals forces and hydrogen bonding, leading to the formation of stable mesophases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Phenyl Benzoate Derivatives

The compound is distinguished from analogs by its dual butenyloxy substituents . Key comparisons include:

a) 4-Methoxyphenyl 4-(But-3-en-1-yloxy)benzoate

- Structure : One phenyl ring has a methoxy (-OCH₃) group, while the other retains the butenyloxy chain.

- Properties :

- Application : Used in LCEs for light-sensitive applications due to compatibility with azomesogens .

b) 4-Cyanophenyl 4-(But-3-en-1-yloxy)benzoate

- Structure: A cyano (-CN) group replaces one butenyloxy substituent.

c) 4-{(E)-2-[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic Acid

Functional Group Modifications in Related Compounds

a) [4-(But-3-en-1-yloxy)phenyl]boronic Acid

- Structure : Replaces the benzoate ester with a boronic acid (-B(OH)₂).

- Application : Serves as a dynamic cross-linker in vitrimers (reprocessable polymers), enabling healing at 45°C .

b) 4-(But-3-en-1-yloxy)-2,3-difluorophenol

- Structure: Fluorinated phenol derivative with a butenyloxy chain.

- Application: Key monomer in polysiloxane-based gas sensors (PMFOS), where fluorine enhances hydrogen-bond acidity for analyte detection .

Comparative Data Table

Key Research Findings

- Crosslinking Potential: The dual alkenes in this compound enable thiol-ene or hydrosilylation reactions, critical for LCE network formation .

- Thermal Stability : Methoxy analogs exhibit defined phase transitions, whereas the main compound’s thermal behavior is inferred to depend on crosslink density .

- Electronic Effects: Substituents like cyano or fluorine alter polarity and intermolecular interactions, expanding utility in sensors or optoelectronics .

Biological Activity

4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, structural characteristics, and relevant biological findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of ethyl 4-aminobenzoate with sodium nitrite to form a diazonium salt, which is then coupled with phenol. Subsequent alkylation with 4-bromo-1-butene yields the desired benzoate ester. The final product features two but-3-en-1-yloxy groups attached to phenyl rings, contributing to its unique chemical properties.

Table 1: Synthesis Steps of this compound

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Diazotization | Ethyl 4-aminobenzoate + NaNO2 + HCl (aqueous) |

| 2 | Coupling | Diazonium salt + Phenol |

| 3 | Alkylation | Product from Step 2 + 4-bromo-1-butene + K2CO3 |

| 4 | Hydrolysis | Ester hydrolysis under basic conditions |

Biological Activity

Research into the biological activity of compounds similar to this compound has shown promising results, particularly in antibacterial assays.

Antimicrobial Properties

Studies have indicated that derivatives of benzoates exhibit significant activity against various bacterial strains. For example, compounds with similar structural motifs have demonstrated minimum inhibitory concentration (MIC) values ranging from to against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Type | MIC (mg L) |

|---|---|

| Benzosiloxaboroles (similar class) | MSSA: , MRSA: |

| Benzenesulfonates | MSSA: , E. faecalis: |

Case Studies

In one notable study, a series of benzenesulfonate derivatives were tested for their antimicrobial efficacy against Gram-positive bacteria. The results indicated that certain structural modifications significantly enhanced antibacterial activity while maintaining low cytotoxicity against human lung fibroblasts .

Another investigation focused on the hemolytic activity of related compounds, assessing their potential cytotoxic effects on red blood cells (RBCs). The findings suggested that many derivatives exhibited less than hemolysis at concentrations significantly higher than their MIC values, indicating a favorable safety profile for further development as therapeutic agents .

Q & A

Basic: What are the optimized synthetic routes for 4-(But-3-en-1-yloxy)phenyl 4-(but-3-en-1-yloxy)benzoate, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves sequential alkylation and esterification steps. A validated approach for analogous compounds (e.g., azo derivatives) includes:

Diazotization and coupling : Formation of a diazonium salt from an aniline precursor, followed by coupling with a phenolic component under controlled pH (4–6) and low temperature (0–5°C) to minimize side reactions .

Alkylation : Reaction with but-3-en-1-yl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce the ether linkage .

Esterification : Use of DCC/DMAP-mediated coupling between carboxylic acid and hydroxyl precursors in anhydrous dichloromethane .

Optimization Strategies :

- Monitor reaction progress via TLC/HPLC to isolate intermediates .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/chloroform mixtures) .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve discrepancies in molecular conformation predictions for this compound?

Methodological Answer:

SC-XRD provides definitive proof of molecular geometry and packing. Key steps:

Crystallization : Grow crystals via slow evaporation of ethanol/ethyl acetate solutions .

Data Collection : Use CuKα radiation (λ = 1.54180 Å) at 100 K to minimize thermal motion artifacts .

Refinement : Employ SHELXL for structure solution, refining parameters like anisotropic displacement and hydrogen-bonding networks .

Case Study : A related azobenzene derivative showed a planar dihedral angle of 1.38° between aromatic rings, contradicting DFT-predicted non-planarity (6.79°). This highlights the necessity of experimental validation to resolve computational limitations .

Advanced: What role does density functional theory (DFT) play in elucidating electronic properties and azo-group conformation?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311G**) are used to:

Predict Electronic Transitions : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assign π→π* and n→π* transitions .

Analyze Torsional Barriers : Evaluate energy profiles for azo-group rotation (C–N=N–C), identifying stable E/Z isomers .

Hydrogen-Bonding Networks : Simulate intermolecular interactions (e.g., O–H⋯O) to explain crystal packing motifs observed in SC-XRD .

Note : Discrepancies between DFT and SC-XRD data (e.g., dihedral angles) often arise from solvent effects or crystal-packing forces not modeled in simulations .

Basic: How should researchers address contradictions in NMR and IR spectral interpretations for this compound?

Methodological Answer:

NMR Analysis :

- Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the but-3-en-1-yloxy group’s allylic protons (δ 4.5–5.2 ppm) can be misassigned without correlation data .

- Compare with structurally similar compounds (e.g., 4-{(E)-2-[4-(but-3-en-1-yloxy)phenyl]diazenyl}benzoic acid) to validate shifts .

IR Spectroscopy :

- Ester C=O stretches (~1720 cm⁻¹) may overlap with azo-group vibrations. Deconvolute spectra via second-derivative analysis .

Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced: What strategies enable the study of this compound’s reactivity in olefin metathesis or cross-coupling reactions?

Methodological Answer:

The but-3-en-1-yloxy group’s terminal alkene is reactive in:

Olefin Metathesis : Use Grubbs catalyst (5 mol%) in CH₂Cl₂ under inert atmosphere to form dimeric or polymeric structures .

Suzuki-Miyaura Coupling : Functionalize the aromatic core via Pd-catalyzed coupling with aryl boronic acids (e.g., to introduce biaryl motifs) .

Experimental Design :

- Monitor reactivity via GC-MS or in situ FTIR.

- Optimize solvent (toluene > DMF) and ligand (XPhos) to suppress side reactions .

Advanced: How do hydrogen-bonding and π-stacking interactions influence the supramolecular assembly of this compound?

Methodological Answer:

SC-XRD reveals:

Inversion Dimers : Carboxylic acid groups form O–H⋯O hydrogen bonds (2.65–2.70 Å), creating centrosymmetric dimers .

C–H⋯O Interactions : Stabilize layered packing along specific crystallographic axes (e.g., [120] in related compounds) .

π-Stacking : Offset face-to-face interactions (3.8–4.2 Å) between aromatic rings enhance thermal stability .

Methodology : Compare Hirshfeld surface analysis (CrystalExplorer) with SC-XRD data to quantify interaction contributions .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Note : While no specific GHS hazards are reported, treat as a potential irritant based on structural analogs .

Advanced: How can time-resolved spectroscopy probe photoisomerization dynamics in derivatives of this compound?

Methodological Answer:

Laser Flash Photolysis : Use nanosecond pulses (355 nm) to initiate E→Z isomerization of the azo group (if present) and track decay kinetics .

Transient Absorption Spectroscopy : Monitor intermediate species (e.g., triplet states) in acetonitrile at 298 K .

Quantum Yield Calculation : Compare with azobenzene standards to quantify photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.